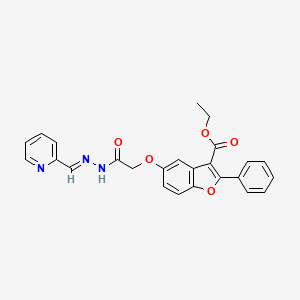
2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-isopropyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-isopropyl-N-phenylacetamide is a useful research compound. Its molecular formula is C14H17N5O2S and its molecular weight is 319.38. The purity is usually 95%.
BenchChem offers high-quality 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-isopropyl-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-isopropyl-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Applications
The synthesis of new 1,2,4-triazine derivatives, analogs of lamotrigine, has demonstrated significant antibacterial activity against a range of bacterial species such as Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus. These findings suggest potential applications of such compounds in the development of new antibacterial agents. The compounds were synthesized from aryl-amination of a precursor followed by ammonolysis and reacted with N-phenylthiourea, indicating a novel approach to antibacterial drug development (Alharbi & Alshammari, 2019).
Heterocyclic Chemistry and Drug Design
Further research into 1,2,4-triazine derivatives has highlighted their utility in the synthesis of complex heterocyclic compounds, which have broad implications in drug design and discovery. These studies have led to the development of compounds with potential as antimicrobial agents, showcasing the versatility of 1,2,4-triazine derivatives in medicinal chemistry. This research underscores the importance of such derivatives in synthesizing novel compounds with potential therapeutic applications (El‐Barbary et al., 2005).
Anticancer and Antimicrobial Potentials
The synthesis and evaluation of N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have demonstrated anticancer and antibacterial activities. This highlights the potential application of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-isopropyl-N-phenylacetamide derivatives in cancer therapy and as antibacterial agents. The structure-activity relationship (SAR) results from these studies provide valuable insights for the development of targeted therapies against specific cancer cell lines and bacterial strains (Berest et al., 2011).
Green Chemistry Approaches in Drug Discovery
Research into the synthesis of compounds related to 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-isopropyl-N-phenylacetamide has also explored green chemistry methodologies. These studies focus on reducing environmental impact through the use of less hazardous substances and more efficient chemical processes. The development of environmentally friendly synthesis routes for analgesic and antipyretic compounds demonstrates the application of green chemistry principles in pharmaceutical research, underscoring the importance of sustainable practices in drug discovery (Reddy, Reddy, & Dubey, 2014).
Propriétés
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-10(2)18(11-6-4-3-5-7-11)13(21)9-22-14-17-16-8-12(20)19(14)15/h3-8,10H,9,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFWANACCQCWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=CC(=O)N2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-isopropyl-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


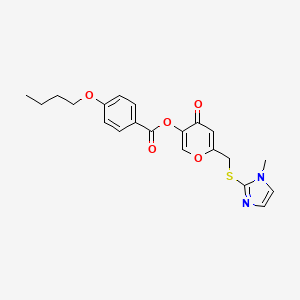
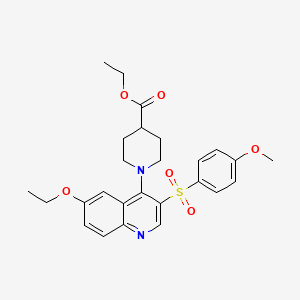
![N-(4-fluorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2457865.png)
![N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2457868.png)

![Ethyl 2-[2-(4-benzoylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2457873.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2457874.png)
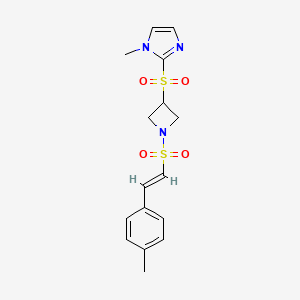
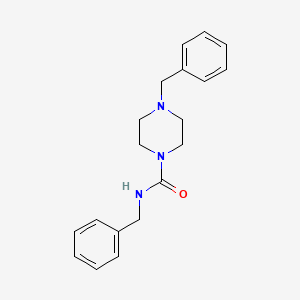
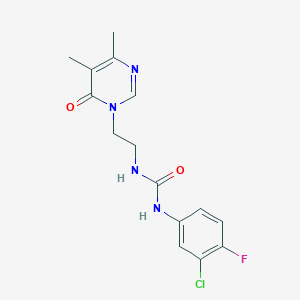

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2457881.png)
